molecular formula C23H21FN2O5 B300150 N-{4-[(4-fluorobenzoyl)amino]phenyl}-3,4,5-trimethoxybenzamide

N-{4-[(4-fluorobenzoyl)amino]phenyl}-3,4,5-trimethoxybenzamide

Cat. No.: B300150
M. Wt: 424.4 g/mol
InChI Key: OOYZKGXNKHNTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-fluorobenzoyl)amino]phenyl}-3,4,5-trimethoxybenzamide, commonly known as FTBMTB, is a chemical compound with potential applications in scientific research. It is a member of the benzamide family of compounds, which are known for their diverse biological activities. FTBMTB has been synthesized and studied for its potential use as a tool compound in various research areas.

Mechanism of Action

The mechanism of action of FTBMTB is not fully understood. However, it is known to bind to the sigma-1 receptor with high affinity. The sigma-1 receptor is a chaperone protein that is involved in the regulation of ion channels, neurotransmitter release, and cell survival. By binding to the sigma-1 receptor, FTBMTB may modulate these cellular processes and have an effect on neurological function.
Biochemical and Physiological Effects:
FTBMTB has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in the brain, which are neurotransmitters that are involved in cognitive function. It has also been shown to have neuroprotective effects in animal models of neurological disorders. Additionally, FTBMTB has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory disorders.

Advantages and Limitations for Lab Experiments

FTBMTB has several advantages for use in lab experiments. It has high affinity for the sigma-1 receptor, which makes it a useful tool compound for studying this protein. It is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also limitations to its use. FTBMTB has not been extensively studied in humans, so its safety and efficacy are not well established. Additionally, it may have off-target effects, which could complicate its use in lab experiments.

Future Directions

There are several future directions for research on FTBMTB. One area of interest is its potential use in the treatment of neurological disorders. It has shown promise in animal models of Alzheimer's disease, Parkinson's disease, and depression, so further research is needed to determine its efficacy in humans. Additionally, FTBMTB could be used as a tool compound to study the sigma-1 receptor and its role in cellular processes. Further research is needed to fully understand the mechanism of action of FTBMTB and its potential applications in scientific research.

Synthesis Methods

The synthesis of FTBMTB involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction of 4-fluoroaniline with 4-(dimethylamino)benzaldehyde to form an intermediate compound. The intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride to form FTBMTB. The synthesis of FTBMTB is a multi-step process that requires careful attention to detail to achieve a high yield and purity.

Scientific Research Applications

FTBMTB has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes. The sigma-1 receptor has been implicated in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. FTBMTB could be used as a tool compound to study the sigma-1 receptor and its role in these disorders.

Properties

Molecular Formula

C23H21FN2O5

Molecular Weight

424.4 g/mol

IUPAC Name

N-[4-[(4-fluorobenzoyl)amino]phenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C23H21FN2O5/c1-29-19-12-15(13-20(30-2)21(19)31-3)23(28)26-18-10-8-17(9-11-18)25-22(27)14-4-6-16(24)7-5-14/h4-13H,1-3H3,(H,25,27)(H,26,28)

InChI Key

OOYZKGXNKHNTSF-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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